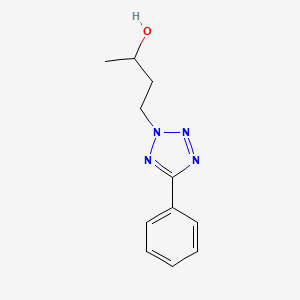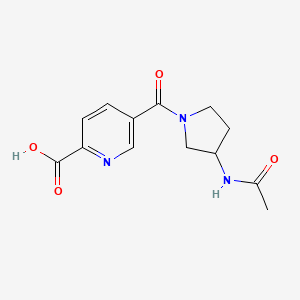![molecular formula C19H27N B6631229 N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine, also known as Memantine, is a medication used to treat Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists. Memantine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory processes.
Mécanisme D'action
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory processes. Glutamate is released by neurons and binds to NMDA receptors, which are located on the surface of neurons. This binding activates the NMDA receptors, which allows calcium ions to enter the neuron. This influx of calcium ions can lead to neuronal damage and cell death. By blocking the activity of glutamate, N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine helps to protect neurons from damage and cell death.
Biochemical and Physiological Effects:
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to decrease the levels of amyloid beta, a protein that is believed to play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in lab experiments is that it has a well-established mechanism of action and has been extensively studied in the context of Alzheimer's disease. However, one limitation of using N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in lab experiments is that it is a medication and therefore may have unwanted effects on other systems in the body.
Orientations Futures
There are a number of future directions for research on N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine. One area of research is the potential use of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in combination with other drugs for the treatment of Alzheimer's disease. Another area of research is the potential use of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, there is ongoing research into the biochemical and physiological effects of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine, which may lead to the development of new drugs with similar mechanisms of action.
Méthodes De Synthèse
The synthesis of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine involves the reaction of 3-methyladamantane-1-carboxylic acid with formaldehyde and ammonium chloride to form 3-methyladamantylamine. This is then reacted with benzyl chloride to form N-[(3-methyl-1-adamantyl)methyl]benzylamine. Finally, this compound is reacted with formaldehyde and ammonium chloride to form N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine.
Applications De Recherche Scientifique
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has been extensively studied for its potential use in treating Alzheimer's disease. It has been shown to improve cognitive function and reduce the severity of symptoms in patients with moderate to severe Alzheimer's disease. In addition to its use in Alzheimer's disease, N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has also been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-18-8-16-7-17(9-18)11-19(10-16,13-18)14-20-12-15-5-3-2-4-6-15/h2-6,16-17,20H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJBQAWLMAOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)CNCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)

![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)

![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)